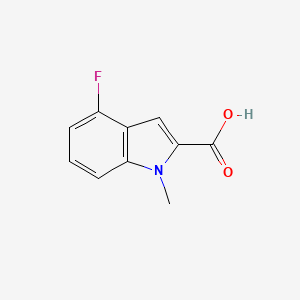

4-fluoro-1-methyl-1H-indole-2-carboxylic acid

Descripción general

Descripción

4-fluoro-1-methyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C10H8FNO2 and its molecular weight is 193.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include 4-fluoro-1-methyl-1h-indole-2-carboxylic acid, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the replication of viruses, suggesting that they may interfere with viral replication pathways .

Result of Action

For instance, some indole derivatives have been found to exhibit antiviral activity, suggesting that they may inhibit viral replication at the molecular and cellular levels .

Action Environment

It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .

Actividad Biológica

4-Fluoro-1-methyl-1H-indole-2-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorine atom at the 4-position and a methyl group at the 1-position of the indole ring. This unique substitution pattern influences its chemical reactivity and biological activity.

The biological activity of this compound primarily arises from its interaction with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the fluorine atom enhances binding affinity and selectivity towards these targets, leading to specific biological effects such as:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can be leveraged for therapeutic purposes.

- Receptor Modulation : It may modulate receptor signaling pathways, impacting physiological responses.

- Nucleic Acid Interaction : The compound can interfere with nucleic acid functions, potentially affecting gene expression and replication processes .

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including this compound, as antiviral agents. For instance, derivatives have demonstrated efficacy against HIV integrase, with IC50 values indicating their potency in inhibiting viral replication. Structural modifications have further enhanced their activity, suggesting a promising avenue for developing new antiviral therapies .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Its ability to influence cell signaling pathways associated with tumor growth makes it a candidate for further research in cancer therapeutics. Preliminary studies indicate that modifications to the indole structure can lead to improved antiproliferative activity against various cancer cell lines .

Research Findings and Case Studies

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its applications extend across multiple domains:

- Pharmaceutical Development : It is integral in developing anti-cancer and anti-inflammatory drugs.

- Biochemical Research : Utilized to study enzyme mechanisms and receptor interactions.

- Material Science : Explored for potential use in organic semiconductors.

- Agricultural Chemistry : Applied in formulating effective agrochemicals .

Aplicaciones Científicas De Investigación

Antiviral Activity

One of the most significant applications of 4-fluoro-1-methyl-1H-indole-2-carboxylic acid derivatives is their role as inhibitors of HIV-1 integrase, an essential enzyme in the life cycle of the virus. Research has demonstrated that derivatives of indole-2-carboxylic acid can effectively inhibit the strand transfer activity of HIV-1 integrase.

Case Study: HIV-1 Integrase Inhibition

A study published in Molecules detailed the synthesis and evaluation of indole-2-carboxylic acid derivatives, including this compound. The compound exhibited a significant inhibitory effect on integrase, with an IC50 value as low as 0.13 μM for optimized derivatives. The binding mode analysis indicated that the compound chelates two Mg²⁺ ions within the active site of integrase, which is crucial for its activity .

| Compound | IC50 (μM) | Activity Description |

|---|---|---|

| This compound | 0.13 | Strong inhibitor of HIV integrase |

| Optimized derivative | 12.41 | Moderate inhibitor with potential for further modification |

Structural Modifications and SAR Studies

The structure-activity relationship (SAR) studies have shown that modifications to the indole core can significantly enhance antiviral activity. For instance, introducing halogenated phenyl groups at specific positions on the indole ring has resulted in improved interactions with viral DNA, thereby increasing potency.

Case Study: Optimization of Antiviral Activity

In another study focusing on indole-2-carboxamide derivatives, researchers identified that structural modifications could lead to a tenfold increase in potency against neurotropic alphaviruses such as Western equine encephalitis virus (WEEV). Specific modifications at the N1 position of the indole ring were found to enhance metabolic stability and reduce recognition by P-glycoprotein, which is critical for achieving effective concentrations in the central nervous system .

| Modification | Impact on Potency | Notes |

|---|---|---|

| C6 Halogenation | Increased binding to viral DNA | Enhanced π–π stacking interactions |

| N1 Substitution | Improved metabolic stability | Reduced efflux via P-glycoprotein |

Other Therapeutic Potential

Beyond its antiviral applications, this compound has shown promise in other therapeutic areas, including oncology. Its structural analogs have been investigated for their antitumor effects.

Case Study: Antitumor Activity

Research has indicated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. The antitumor activity appears to correlate with specific substituents on the indole ring, suggesting a potential pathway for developing anticancer agents based on this scaffold .

Propiedades

IUPAC Name |

4-fluoro-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-12-8-4-2-3-7(11)6(8)5-9(12)10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDTYNUXKKGOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C1C(=O)O)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.